molecular formula C11H13NO6 B607131 Diroximel fumarate CAS No. 1577222-14-0

Diroximel fumarate

Katalognummer B607131
CAS-Nummer: 1577222-14-0
Molekulargewicht: 255.226
InChI-Schlüssel: YIMYDTCOUQIDMT-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diroximel fumarate is an oral medication used to treat relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease . It is not a cure for MS, but it may slow some disabling effects and decrease the number of relapses of the disease .


Synthesis Analysis

Diroximel fumarate is a prodrug form of monomethyl fumarate . It undergoes esterase cleavage in the gut to release monomethyl fumarate . Improved processes for the preparation of Diroximel fumarate and intermediates thereof have been reported .


Molecular Structure Analysis

The molecular formula of Diroximel fumarate is C11H13NO6 . Its molecular weight is 255.226 . The structure of Diroximel fumarate is consistent with its molecular formula .


Chemical Reactions Analysis

There is limited information available on the chemical reactions of Diroximel fumarate .


Physical And Chemical Properties Analysis

Diroximel fumarate has a molecular weight of 255.22 and a molecular formula of C11H13NO6 .

Wissenschaftliche Forschungsanwendungen

Diroximel Fumarate in Multiple Sclerosis

Diroximel fumarate, identified as Vumerity®, is primarily utilized in the treatment of various forms of multiple sclerosis (MS), including relapsing-remitting MS (RRMS) and active secondary progressive MS. It shows bioequivalence to dimethyl fumarate but with improved gastrointestinal tolerability. Studies indicate that diroximel fumarate effectively reduces annualized relapse rates and the formation of new MS-associated brain lesions in patients, demonstrating a favorable safety and efficacy profile for RRMS treatment (Paik, 2021).

Gastrointestinal Tolerability

Diroximel fumarate has demonstrated a significantly improved gastrointestinal tolerability profile compared to dimethyl fumarate in patients with RRMS. Studies have shown lower rates of gastrointestinal adverse events, including symptoms like diarrhea, nausea, and abdominal pain. This enhanced tolerability potentially leads to better adherence to treatment and fewer discontinuations due to adverse events (Naismith et al., 2020).

Biochemical and Pharmacological Properties

The biochemical and pharmacological properties of diroximel fumarate contribute to its efficacy in treating MS. Its metabolism results in lower methanol concentration in the intestine than dimethyl fumarate, potentially accounting for its reduced severity and frequency of gastrointestinal adverse events. Furthermore, diroximel fumarate's distinct chemical structure may result in more modest off-target activity, contributing to its overall tolerability (Jonasson & Sejbaek, 2020).

Comparison with Other Treatments

Diroximel fumarate's effectiveness and tolerability are often compared with dimethyl fumarate, another oral fumarate used in MS treatment. The clinical trials and real-world studies highlight diroximel fumarate's advantages in gastrointestinal tolerability, which can significantly impact the quality of life for patients with relapsing-remitting MS (Wundes et al., 2021).

Potential for Broader Applications

The antioxidative, immunomodulatory, and neuroprotective properties of diroximel fumarate position it as a potential therapeutic candidate for pathologies beyond MS. Further research is required to understand its working mechanisms fully and explore its applicability in other diseases (Hoogendoorn et al., 2021).

Safety And Hazards

Diroximel fumarate is toxic and contains a pharmaceutically active ingredient . It can cause skin irritation and may cause an allergic skin reaction . It is also toxic to aquatic life . It has been associated with a low rate of gastrointestinal adverse events .

Zukünftige Richtungen

Diroximel fumarate is recommended for the treatment of relapsing forms of multiple sclerosis in adults . It is taken orally and can be taken with or without food . The initial dose is 231 mg orally twice a day for 7 days, after which the dose is increased to 462 mg orally twice a day .

Eigenschaften

IUPAC Name

4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMYDTCOUQIDMT-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)OCCN1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026181
Record name Diroximel Fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

192-193
Record name Diroximel fumarate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Currently, the mechanism of action of this drug in MS is not fully understood. Diroximel fumarate is hypothesized to regulate cell signaling pathways, causing beneficial immune and neuroprotective effects. Monomethyl fumarate (MMF) is the active metabolite of diroximel fumarate, and activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in humans. This pathway occurs as a response to oxidative stress in cells. In addition to the above, MMF is a nicotinic acid receptor agonist in the laboratory setting. The relevance of this finding to the treatment of MS is unknown at this time. The mechanism by which this drug leads to less gastrointestinal effects is purported to be due to its lack of a methanol leaving group in its chemical structure, and substitution with inert 2-hydroxyethyl succinimide.
Record name Diroximel fumarate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Diroximel fumarate

CAS RN

1577222-14-0
Record name Diroximel fumarate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1577222140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diroximel fumarate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diroximel Fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIROXIMEL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0N0Z40J3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

102-106
Record name Diroximel fumarate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Citations

For This Compound
10
Citations
RT Naismith, A Wundes, T Ziemssen, E Jasinska… - CNS drugs, 2020 - Springer
Background Diroximel fumarate (DRF) is a novel oral fumarate approved in the USA for relapsing forms of multiple sclerosis. DRF is converted to monomethyl fumarate, the …
Number of citations: 98 link.springer.com
L Hauer, J Sellner - Drug Design, Development and Therapy, 2022 - Taylor & Francis
… model for the diroximel fumarate metabolites monomethyl fumarate and 2-hydroxyethyl succinimide following oral administration of diroximel fumarate in healthy participants and …
Number of citations: 6 www.tandfonline.com
J Paik - CNS drugs, 2021 - Springer
… for one week before transitioning to diroximel fumarate 462 mg or dimethyl fumarate 240 mg … treatment (ie with diroximel fumarate only or diroximel fumarate following dimethyl fumarate)…
Number of citations: 12 link.springer.com
S Wray, F Then Bergh, A Wundes, DL Arnold… - Advances in …, 2022 - Springer
Introduction Diroximel fumarate (DRF) is an oral fumarate for relapsing multiple sclerosis (MS) with the same active metabolite as dimethyl fumarate (DMF). DRF has a safety/efficacy …
Number of citations: 15 link.springer.com
A Wundes, S Wray, R Gold, BA Singer… - Therapeutic …, 2021 - journals.sagepub.com
Background: Diroximel fumarate (DRF) is a novel oral fumarate approved for relapsing forms of multiple sclerosis (MS). DRF demonstrated significantly improved gastrointestinal (GI) …
Number of citations: 14 journals.sagepub.com
E Jonasson, T Sejbaek - Neurodegenerative Disease Management, 2020 - Future Medicine
Diroximel fumarate (DRF) is a new emerging therapy for patients with multiple sclerosis. The levels of its active metabolite, monomethyl fumarate, are bioequivalent to the levels …
Number of citations: 9 www.futuremedicine.com
MJ Palte, A Wehr, M Tawa, K Perkin… - Advances in …, 2019 - Springer
Introduction Diroximel fumarate (DRF) is a novel oral fumarate in development for patients with relapsing forms of multiple sclerosis (MS). Clinical findings from the DRF development …
Number of citations: 49 link.springer.com
RT Naismith, JS Wolinsky, A Wundes… - Multiple Sclerosis …, 2020 - journals.sagepub.com
Background: Diroximel fumarate (DRF) is a novel oral fumarate for patients with relapsing–remitting multiple sclerosis (RRMS). DRF and the approved drug dimethyl fumarate yield …
Number of citations: 49 journals.sagepub.com
FS Rousseau, L Wang, TN Sprague… - Multiple Sclerosis and …, 2023 - Elsevier
Background Bafiertam® (monomethyl fumarate [MMF]) and Vumerity® (diroximel fumarate [DRF]) are two FDA approved drug products for the treatment of relapsing forms of multiple …
Number of citations: 3 www.sciencedirect.com
S Wray, BA Singer, J Drulovic, H Chen, J Lyons… - 2022 - AAN Enterprises
Objective: To report interim safety and efficacy outcomes with diroximel fumarate (DRF) from EVOLVE-MS-1. Background: DRF is an oral fumarate for relapsing multiple sclerosis (MS). …
Number of citations: 2 n.neurology.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.